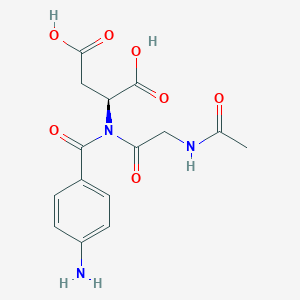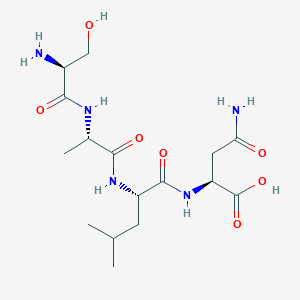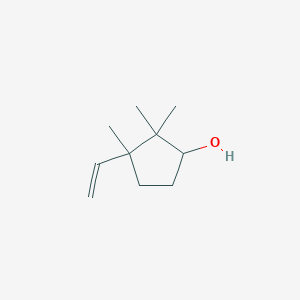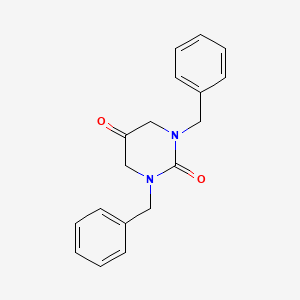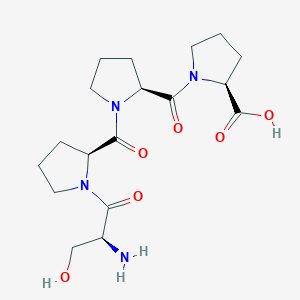
L-Seryl-L-prolyl-L-prolyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Seryl-L-prolyl-L-prolyl-L-proline is a tetrapeptide composed of the amino acids serine and proline. It has the molecular formula C18H28N4O6 and a molecular weight of 396.44 g/mol
准备方法
Synthetic Routes and Reaction Conditions
L-Seryl-L-prolyl-L-prolyl-L-proline can be synthesized using classical peptide synthesis methods. One common approach involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The synthesis typically involves the following steps:
- Protection of the amino group of L-serine with a Boc or TFA group.
- Coupling of the protected L-serine with L-proline methyl ester using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Deprotection of the Boc or TFA group to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
L-Seryl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The hydroxyl group of serine can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can yield a mixture of amines.
科学研究应用
L-Seryl-L-prolyl-L-prolyl-L-proline has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It can be used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the treatment of inflammatory diseases and as a drug delivery vehicle.
作用机制
The mechanism of action of L-Seryl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of the MEK-ERK signaling pathway, which is involved in inflammatory responses . This inhibition can reduce the expression of proinflammatory factors and attenuate inflammation.
相似化合物的比较
L-Seryl-L-prolyl-L-prolyl-L-proline can be compared with other similar compounds, such as:
L-Prolyl-L-proline: A dipeptide with similar structural features but lacking the serine residue.
N-Acetyl-Seryl-Aspartyl-Lysyl-Proline: A tetrapeptide with different amino acid composition and distinct biological activities.
The uniqueness of this compound lies in its specific amino acid sequence, which imparts unique chemical and biological properties.
属性
CAS 编号 |
220185-74-0 |
|---|---|
分子式 |
C18H28N4O6 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H28N4O6/c19-11(10-23)15(24)20-7-1-4-12(20)16(25)21-8-2-5-13(21)17(26)22-9-3-6-14(22)18(27)28/h11-14,23H,1-10,19H2,(H,27,28)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
AKJVLBDPAWYLJT-XUXIUFHCSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)C(=O)N3CCC[C@H]3C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)N)C(=O)N3CCCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
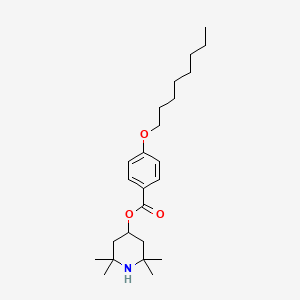
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
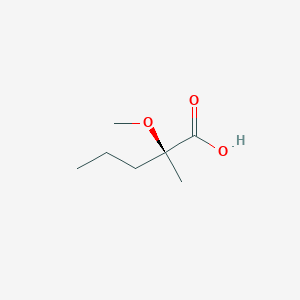
methylene]-](/img/structure/B14254214.png)
